Gut Microbiome Perturbation Profile: Tebipenem Pivoxil HBr vs. Amoxicillin-Clavulanate
In a randomized, active-controlled Phase 1 trial (NCT04376554) in healthy adults, tebipenem pivoxil hydrobromide (600 mg every 8 h) and amoxicillin-clavulanic acid (500/125 mg every 8 h) were compared for their effects on gut microbiota [1]. While both antibiotics caused significant decreases in alpha diversity, the pattern and duration of specific taxa suppression differed quantitatively [1].
| Evidence Dimension | Significant decrease in Enterobacterales CFU count during treatment period |
|---|---|
| Target Compound Data | Significant decrease on days 4-7 (p ≤ 0.0030) |
| Comparator Or Baseline | Amoxicillin-clavulanic acid: significant decrease on days 4-7 (p ≤ 0.0030) — comparable effect |
| Quantified Difference | No significant difference between groups for Enterobacterales suppression; however, richness decrease persisted to day 14 (p ≤ 0.0019) with tebipenem vs. day 10 (p ≤ 0.0011) with amoxicillin-clavulanate |
| Conditions | Phase 1 randomized controlled trial in 30 healthy adults, 10-day treatment, fecal sampling via 16S rDNA sequencing and quantitative culture |
Why This Matters
Understanding differential microbiome impact supports risk-benefit analysis for clinical trial design or therapeutic selection, particularly in populations where dysbiosis-associated complications are a concern.
- [1] Sewunet T, et al. Effect of tebipenem pivoxil hydrobromide on the normal gut microbiota of a healthy adult population in Sweden: a randomised controlled trial. Lancet Microbe. 2024;5(4):e332-e342. View Source
